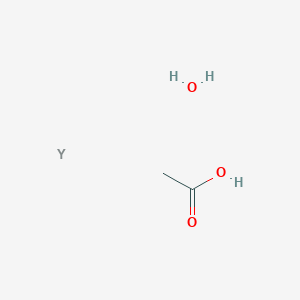
Acetic acid, yttrium(3+) salt, monohydrate (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, yttrium(3+) salt, monohydrate (9CI) is a chemical compound with the molecular formula C6H9O6Y. It is also known as yttrium(III) acetate monohydrate. This compound is a white, crystalline salt that is soluble in water and mineral acids. It is commonly used in the synthesis of various yttrium compounds, including yttrium oxides and fluorides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, yttrium(3+) salt, monohydrate typically involves the reaction of yttrium oxide (Y2O3) or yttrium hydroxide (Y(OH)3) with acetic acid (CH3COOH). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Y2O3+6CH3COOH→2Y(CH3COO)3+3H2O
The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the monohydrate form of yttrium(III) acetate .
Industrial Production Methods
In industrial settings, the production of yttrium(III) acetate monohydrate involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity yttrium oxide and acetic acid, followed by crystallization and purification steps to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Acetic acid, yttrium(3+) salt, monohydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form yttrium hydroxide and acetic acid.
Complexation: It can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.
Thermal Decomposition: Upon heating, it decomposes to form yttrium oxide and acetic acid.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Chelating agents like EDTA are used, and the reaction conditions vary depending on the specific ligand.
Thermal Decomposition: The compound is heated to temperatures around 350°C to induce decomposition.
Major Products Formed
Hydrolysis: Yttrium hydroxide and acetic acid.
Complexation: Various yttrium-ligand complexes.
Thermal Decomposition: Yttrium oxide and acetic acid.
科学的研究の応用
Acetic acid, yttrium(3+) salt, monohydrate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of yttrium-based compounds, such as yttrium oxides and fluorides.
Biology: Yttrium compounds are used in biological research, particularly in the study of rare earth elements and their interactions with biological systems.
Medicine: Yttrium-based compounds, including yttrium acetate, are used in medical imaging and cancer treatment.
作用機序
The mechanism of action of acetic acid, yttrium(3+) salt, monohydrate involves its ability to form complexes with various ligands and its thermal decomposition properties. The yttrium ion (Y3+) can interact with different molecular targets, including biological molecules and other chemical species. The pathways involved in these interactions depend on the specific application and the nature of the ligands or reactants involved .
類似化合物との比較
Similar Compounds
Yttrium(III) chloride (YCl3): Another yttrium compound used in similar applications, such as the synthesis of yttrium-based materials.
Yttrium(III) nitrate (Y(NO3)3): Used in the preparation of yttrium oxides and other yttrium compounds.
Yttrium(III) sulfate (Y2(SO4)3): Employed in various chemical processes and materials science.
Uniqueness
Acetic acid, yttrium(3+) salt, monohydrate is unique due to its solubility in water and mineral acids, as well as its low thermal decomposition temperature. These properties make it particularly useful for hydrothermal reactions and co-precipitation processes before calcination. Additionally, its ability to form complexes with various ligands adds to its versatility in scientific research and industrial applications .
特性
分子式 |
C2H6O3Y |
|---|---|
分子量 |
166.97 g/mol |
IUPAC名 |
acetic acid;yttrium;hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
InChIキー |
OWFYYGFAEVBVPF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.O.[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


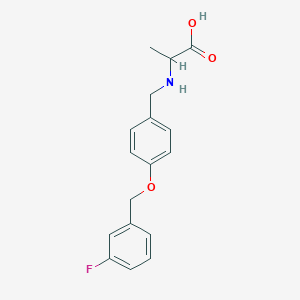
![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
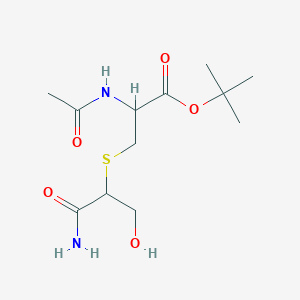
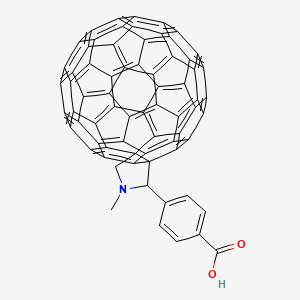
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)
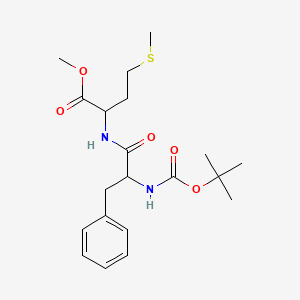
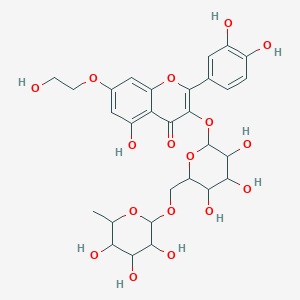
![4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12321821.png)
![[Mn(TPP)]2O](/img/structure/B12321823.png)
![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)
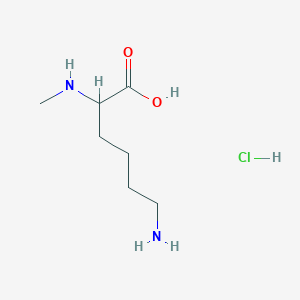
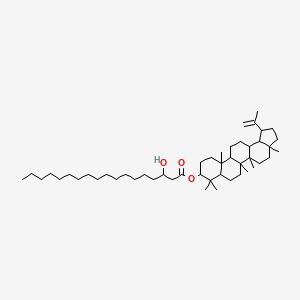
![4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one](/img/structure/B12321838.png)
